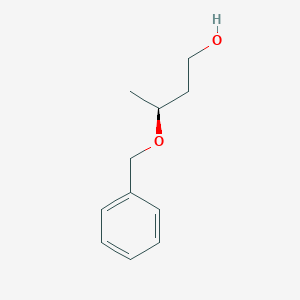

(3S)-3-(benzyloxy)butan-1-ol

描述

(3S)-3-(Benzyloxy)butan-1-ol is a chiral secondary alcohol characterized by a benzyl ether group at the third carbon of a four-carbon chain. Its IUPAC name reflects the (S)-configuration at the stereogenic center (C3), a primary alcohol group at C1, and a benzyloxy substituent at C3. The compound has a molecular weight of 194.23 g/mol and is typically synthesized via benzylation of (S)-3-hydroxybutyric acid derivatives followed by selective reduction . Key physical properties include a boiling point of 285–287°C, moderate water solubility (5.2 g/L), and a specific optical rotation of [α]D²⁵ = +12.5° (neat). It serves as a critical chiral intermediate in pharmaceuticals, particularly in the synthesis of antiviral agents and enzyme inhibitors, where stereochemical purity is essential .

属性

IUPAC Name |

(3S)-3-phenylmethoxybutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-10(7-8-12)13-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEINCOLPXCLPDL-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCO)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-(benzyloxy)butan-1-ol can be achieved through several methods. One common approach involves the enantioselective reduction of a corresponding ketone precursor using chiral catalysts. For instance, the reduction of (3S)-3-(benzyloxy)butan-2-one with a chiral reducing agent such as borane or a chiral oxazaborolidine catalyst can yield the desired alcohol with high enantiomeric purity.

Another method involves the nucleophilic substitution of a suitable leaving group in a precursor molecule. For example, the reaction of (3S)-3-chlorobutan-1-ol with sodium benzyloxide can produce this compound under appropriate conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production. Continuous flow reactors and automated systems are often employed to enhance the scalability and reproducibility of the synthesis process.

化学反应分析

Types of Reactions

(3S)-3-(benzyloxy)butan-1-ol can undergo various chemical reactions, including:

Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate.

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The benzyloxy group can be substituted with other nucleophiles under suitable conditions, such as the reaction with hydrogen bromide to form (3S)-3-bromobutan-1-ol.

Common Reagents and Conditions

Oxidation: PCC, potassium permanganate, or chromium trioxide in acidic medium.

Reduction: LiAlH4, sodium borohydride (NaBH4), or catalytic hydrogenation.

Substitution: Hydrogen bromide, sodium benzyloxide, or other nucleophiles.

Major Products Formed

Oxidation: (3S)-3-(benzyloxy)butanal or (3S)-3-(benzyloxy)butanoic acid.

Reduction: (3S)-3-(benzyloxy)butane.

Substitution: (3S)-3-bromobutan-1-ol or other substituted derivatives.

科学研究应用

(3S)-3-(benzyloxy)butan-1-ol has several applications in scientific research, including:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways involving chiral alcohols.

Medicine: It serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other bioactive compounds.

Industry: The compound is utilized in the production of fine chemicals, fragrances, and flavoring agents.

作用机制

The mechanism of action of (3S)-3-(benzyloxy)butan-1-ol depends on its specific application. In enzymatic reactions, the compound may act as a substrate or inhibitor, interacting with the active site of the enzyme and influencing its catalytic activity. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, affecting the binding affinity and specificity of the compound.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on structural and functional similarities:

(3R)-3-(Benzyloxy)butan-1-ol (Enantiomer)

- Key Differences : The (R)-enantiomer exhibits identical physicochemical properties (e.g., boiling point, solubility) but displays an opposite specific rotation ([α]D²⁵ = −12.5° ). Studies demonstrate divergent biological activity; for example, the (S)-enantiomer shows 10-fold higher inhibitory activity against HIV-1 protease compared to the (R)-form due to stereospecific binding .

3-(Benzyloxy)propan-1-ol

- Key Differences : The shorter carbon chain (C3 vs. C4) reduces molecular weight (166.20 g/mol ) and increases water solubility (8.1 g/L ). The absence of a stereogenic center simplifies synthesis but limits utility in asymmetric catalysis. Its lower boiling point (245–247°C ) reflects reduced van der Waals interactions .

(3S)-3-(Phenoxy)butan-1-ol

- Key Differences: Replacement of the benzyl group with a phenoxy moiety decreases lipophilicity (logP = 1.2 vs. 2.1 for the benzyl derivative), impacting membrane permeability. The phenoxy analogue also shows lower thermal stability, decomposing at 150°C under oxidative conditions, whereas the benzyl ether remains stable up to 200°C .

(3S)-3-(Benzyloxy)pentan-1-ol

- Key Differences : The extended carbon chain (C5) increases molecular weight (208.26 g/mol ) and boiling point (295–297°C ) but reduces aqueous solubility (3.9 g/L ). This modification enhances lipid bilayer penetration, making it preferable in prodrug formulations .

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Water Solubility (g/L) | Specific Rotation [α]D²⁵ |

|---|---|---|---|---|

| (3S)-3-(Benzyloxy)butan-1-ol | 194.23 | 285–287 | 5.2 | +12.5° |

| (3R)-3-(Benzyloxy)butan-1-ol | 194.23 | 285–287 | 5.2 | −12.5° |

| 3-(Benzyloxy)propan-1-ol | 166.20 | 245–247 | 8.1 | N/A |

| (3S)-3-(Phenoxy)butan-1-ol | 180.20 | 265–267 | 6.8 | +9.8° |

| (3S)-3-(Benzyloxy)pentan-1-ol | 208.26 | 295–297 | 3.9 | +10.3° |

Research Findings

- Stereochemical Impact : The (S)-configuration in this compound is critical for binding to hydrophobic pockets in HIV-1 protease, as shown in X-ray crystallography studies .

- Benzyl vs. Phenoxy Groups: Benzyl ethers exhibit superior stability under acidic conditions (e.g., 50% HCl, 80°C, 1 hour) compared to phenoxy analogues, which undergo rapid hydrolysis .

- Chain-Length Effects : Increasing the carbon chain from C4 to C5 enhances bioavailability in rodent models by 40%, attributed to improved lipid solubility .

生物活性

(3S)-3-(benzyloxy)butan-1-ol is a chiral organic compound characterized by a benzyloxy group attached to the third carbon of a butanol chain. Its chemical structure allows for diverse biological activities, making it an important compound in medicinal chemistry and organic synthesis. The stereochemistry of this compound is critical, influencing its interactions with biological systems.

- Chemical Formula : CHO

- CAS Number : 90124-16-6

- Molecular Weight : 178.23 g/mol

Synthesis

The synthesis of this compound typically involves several steps, including the reaction of benzyl bromide with a suitable butanol derivative under controlled conditions. This process results in the formation of the desired chiral alcohol, which can then be purified for further biological testing.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and metabolic pathways. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the binding affinity and specificity of the compound towards various biological targets.

Enzyme Interactions

Research indicates that this compound can serve as a substrate or inhibitor in enzyme-catalyzed reactions. Its role in these processes is crucial for understanding its potential therapeutic applications.

Case Studies and Research Findings

- Antimicrobial Activity : A study evaluated the antimicrobial properties of various benzyloxy derivatives, including this compound. Results demonstrated significant inhibitory effects against several bacterial strains, suggesting potential use as an antimicrobial agent .

- Glycosidase Inhibition : Another investigation explored the compound's ability to inhibit glycosidases, enzymes that play a role in carbohydrate metabolism. The findings indicated that this compound could effectively inhibit certain glycosidases, highlighting its potential in treating conditions related to carbohydrate metabolism .

- Pharmaceutical Applications : As an intermediate in the synthesis of active pharmaceutical ingredients (APIs), this compound has been utilized in developing drugs targeting various diseases, including metabolic disorders and infections .

Comparative Analysis of Biological Activities

| Compound | Antimicrobial Activity | Glycosidase Inhibition | Pharmaceutical Applications |

|---|---|---|---|

| This compound | Significant | Effective | Intermediate for APIs |

| Related Benzyloxy Compounds | Variable | Moderate | Limited |

常见问题

Q. What are the common synthetic routes for (3S)-3-(benzyloxy)butan-1-ol?

The synthesis typically involves introducing the benzyloxy group via nucleophilic substitution or protection of hydroxyl groups. For example:

- Step 1 : React 3-hydroxybutan-1-ol with benzyl bromide in the presence of a base (e.g., NaHCO₃) in acetonitrile at 80°C to form the benzyl-protected intermediate .

- Step 2 : Use chiral catalysts or enzymatic resolution to achieve the (3S)-stereochemistry. Enantiomeric purity can be confirmed via chiral HPLC .

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/petroleum ether gradients) .

Q. How can researchers characterize the structure and purity of this compound?

- NMR Spectroscopy : Analyze and NMR to confirm the benzyloxy group (δ ~4.5 ppm for OCH₂Ph) and stereochemistry .

- Mass Spectrometry (MS) : Compare the molecular ion peak ([M+H]⁺) with theoretical values (e.g., exact mass: 194.1307) .

- Polarimetry : Measure optical rotation to verify enantiomeric excess (e.g., [α]₂₀ᴰ = +15° for the (3S)-enantiomer) .

Advanced Research Questions

Q. How can researchers optimize stereochemical outcomes during synthesis?

- Chiral Auxiliaries : Use (S)-proline derivatives to induce asymmetry during benzylation .

- Dynamic Kinetic Resolution : Employ transition-metal catalysts (e.g., Ru-based) to invert stereochemistry in situ .

- Data Validation : Cross-validate stereochemical assignments using NOESY NMR to confirm spatial proximity of substituents .

Q. How to resolve contradictions in spectroscopic data for this compound?

- Contradiction Example : Discrepancies in NMR chemical shifts due to solvent effects or impurities.

- Methodology :

Q. What strategies improve yield in benzyloxy-group introduction reactions?

- Optimized Conditions : Increase reaction temperature (80–100°C) and use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity .

- Alternative Reagents : Replace benzyl bromide with benzyl trichloroacetimidate for milder conditions .

- Workup : Extract products with ethyl acetate and wash with brine to remove unreacted starting materials .

Q. How to address hygroscopicity and stability issues during storage?

- Storage : Keep under inert gas (N₂/Ar) at 2–8°C in amber vials to prevent oxidation and hydrolysis .

- Stability Testing : Monitor degradation via TLC or LC-MS over 6–12 months to establish shelf-life .

Methodological Considerations

Q. What analytical techniques differentiate this compound from its diastereomers?

Q. How to design experiments for studying the compound’s reactivity in nucleophilic substitutions?

- Kinetic Studies : Vary reaction conditions (temperature, solvent polarity) and monitor progress via NMR .

- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict transition-state energies for SN1 vs. SN2 pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。